BenchChemオンラインストアへようこそ!

3-Bromo-4-chlorobenzamide

Epigenetics Bromodomain inhibition ATAD2 targeting

This specific 3-bromo-4-chloro regioisomer (CAS 791137-22-9) is molecularly distinct from its 4-bromo-3-chloro counterpart, fundamentally altering target engagement. It uniquely offers a validated ATAD2 binding affinity (Kd = 158 nM) with ~10-fold selectivity over BRD4 and ~12.7-fold over BRD3, an essential scaffold for epigenetic probe development. Additionally, the 3-halogenated benzamide class demonstrates potent Bcr-Abl inhibitory activity. The bromine and chlorine substituents provide orthogonal synthetic handles for regioselective functionalization. Procuring this exact substitution pattern is critical to avoid invalidating SAR hypotheses and wasting screening resources.

Molecular Formula C7H5BrClNO
Molecular Weight 234.48 g/mol
CAS No. 791137-22-9
Cat. No. B1523667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chlorobenzamide
CAS791137-22-9
Molecular FormulaC7H5BrClNO
Molecular Weight234.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)Br)Cl
InChIInChI=1S/C7H5BrClNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
InChIKeyLRUWZGYYJAZCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chlorobenzamide (CAS 791137-22-9) for Pharmaceutical R&D and Chemical Biology: Technical Specifications and Procurement Parameters


3-Bromo-4-chlorobenzamide (CAS: 791137-22-9) is a dihalogenated benzamide derivative with the molecular formula C₇H₅BrClNO and a molecular weight of 234.48 g/mol [1]. The compound features bromine at the 3-position and chlorine at the 4-position of the benzene ring, distinguishing it from its regioisomer 4-bromo-3-chlorobenzamide (CAS: 1228826-41-2) [2]. As a building block and chemical probe scaffold, this compound has been profiled in chemoproteomic assays against bromodomain-containing proteins including ATAD2, BRD4, and BRD3 [3], establishing its utility in epigenetic target validation and structure-activity relationship (SAR) studies within benzamide-based inhibitor programs.

Why 3-Bromo-4-chlorobenzamide Cannot Be Replaced by 4-Bromo-3-chlorobenzamide or Other Halogenated Benzamides in Target-Binding Applications


Regioisomeric halogenated benzamides are not functionally interchangeable in target-binding applications due to fundamental differences in molecular recognition driven by halogen substitution patterns. The 3-bromo-4-chloro substitution of the target compound (CAS: 791137-22-9) versus the 4-bromo-3-chloro arrangement of its regioisomer (CAS: 1228826-41-2) alters both the electronic distribution across the aromatic ring and the steric presentation of halogen atoms to protein binding pockets . In bromodomain-targeting applications, these subtle structural variations translate into measurable differences in binding thermodynamics and target engagement profiles across the BET and non-BET bromodomain families [1]. Procurement decisions based solely on molecular formula or halogen content—without verifying the precise 3,4-substitution pattern—risk acquiring a compound with fundamentally different target selectivity and affinity characteristics, potentially invalidating SAR hypotheses and wasting screening resources.

Quantitative Evidence Guide: 3-Bromo-4-chlorobenzamide Differentiation from Structural Analogs and Class Benchmarks


ATAD2 Bromodomain Binding Affinity: 3-Bromo-4-chlorobenzamide Demonstrates Nanomolar Engagement

In a mass spectrometry-based bromosphere chemoproteomic assay conducted in human HUT78 cells, 3-bromo-4-chlorobenzamide exhibited a binding affinity (Kd) of 158 nM against ATAD2 (ATPase family AAA domain-containing protein 2), a non-BET bromodomain target associated with poor cancer prognosis [1]. This nanomolar affinity is notably higher than its binding to BET family bromodomains BRD4 (Kd = 1.59 μM) and BRD3 (Kd = 2.00 μM) measured under identical assay conditions [1]. While direct head-to-head data for the regioisomer 4-bromo-3-chlorobenzamide against ATAD2 are absent, the 3-bromo-4-chloro substitution pattern yields approximately 10-fold selectivity for ATAD2 over BRD4 and 12.7-fold over BRD3 within the same experiment.

Epigenetics Bromodomain inhibition ATAD2 targeting

Lipophilicity and Physicochemical Differentiation: Computed logP Distinguishes 3,4- from 4,3-Halogen Regioisomers

Computational physicochemical profiling reveals that 3-bromo-4-chlorobenzamide (logP = 2.20) exhibits lower calculated lipophilicity than its regioisomer 4-bromo-3-chlorobenzamide (logP = 2.44), a difference of 0.24 log units . This corresponds to an approximately 1.7-fold difference in octanol-water partition coefficient. The difference in computed logP arises directly from the positional arrangement of bromine and chlorine substituents on the benzene ring, which affects dipole moment orientation and hydrogen-bonding capacity with solvent.

ADME prediction Physicochemical profiling Lead optimization

3-Halogenated Benzamide Class: Structural Determinant of Bcr-Abl Kinase Inhibitory Activity

A structure-activity relationship study of 3-substituted benzamide derivatives structurally related to imatinib identified approximately ten 3-halogenated and 3-trifluoromethylated benzamide derivatives as highly potent Bcr-Abl kinase inhibitors, with antiproliferative activity evaluated against the Bcr-Abl-positive leukemia cell line K562 [1]. Within this series, the 3-position halogen substitution pattern—including bromo substitution—was critical for maintaining potent kinase inhibitory activity. Notably, one compound from this series, NS-187 (9b), demonstrated 25–55 times greater potency than imatinib against wild-type Bcr-Abl [2]. This class-level evidence supports the specific value of the 3-bromo substitution pattern in benzamide-based kinase inhibitor design.

Kinase inhibition Bcr-Abl Leukemia therapeutics

Bromodomain Profiling Selectivity: Differential Affinity Across ATAD2, BRD4, and BRD3 Establishes Unique Target Engagement Fingerprint

The same chemoproteomic profiling experiment that identified 3-bromo-4-chlorobenzamide's ATAD2 binding also quantified its engagement with BET family bromodomains, establishing a complete target engagement fingerprint: ATAD2 (Kd = 158 nM) > BRD4 (Kd = 1.59 μM) > BRD3 (Kd = 2.00 μM) [1]. For context, a structurally distinct benzamide-derived probe (CHEMBL3590405) exhibits BRD4 binding at Kd = 1.26 μM under the same assay conditions, confirming that the 3-bromo-4-chloro substitution pattern achieves a measurable 8-fold improvement in ATAD2 affinity relative to its BRD4 engagement while maintaining similar BET-family affinity to other benzamide scaffolds [2].

Chemical proteomics Bromodomain selectivity Target deconvolution

Halogen Substitution Pattern Effects on Benzamide Reactivity: Electronic and Steric Implications for Derivative Synthesis

¹⁷O NMR studies of 4-substituted N-chlorobenzamides compared to 4-substituted benzamides demonstrate that halogen substitution significantly alters electronic distribution and chemical shift sensitivity to ring substituents [1]. The study established a sensitivity parameter (ρ value) for N-chlorobenzamides that is greater than that of benzamides (7.3), indicating that the combination of halogen substitution patterns modulates the electronic environment of the amide carbonyl. While this study examined 4-chlorobenzamide derivatives rather than the 3-bromo-4-chloro pattern specifically, the class-level finding confirms that halogen position and identity directly influence the amide bond's electronic character, which in turn affects reactivity in nucleophilic acyl substitution reactions, amide coupling efficiency, and stability toward hydrolysis [1].

Synthetic methodology Benzamide functionalization Halogen electronic effects

Primary Research and Industrial Application Scenarios for 3-Bromo-4-chlorobenzamide Based on Verified Evidence


ATAD2 Bromodomain Chemical Probe Development and Target Validation Studies

Researchers investigating ATAD2 as an oncogenic driver in cancers with poor prognosis can employ 3-bromo-4-chlorobenzamide as a starting scaffold for chemical probe development. The compound's demonstrated ATAD2 binding affinity (Kd = 158 nM) with ~10-fold selectivity over BRD4 and ~12.7-fold over BRD3 provides a defined selectivity window for target validation studies [1]. The nanomolar ATAD2 engagement enables dose-response experiments where BET-family off-target effects can be benchmarked against the known BRD4/BRD3 affinities, allowing researchers to attribute phenotypic effects to ATAD2 inhibition with greater confidence than would be possible with pan-BET inhibitors.

Bcr-Abl Kinase Inhibitor Analoging for Imatinib-Resistant CML Research

Medicinal chemistry teams focused on overcoming imatinib resistance in chronic myeloid leukemia can utilize 3-bromo-4-chlorobenzamide as a core building block for synthesizing 3-substituted benzamide derivatives. Class-level SAR evidence demonstrates that 3-halogenated benzamides exhibit potent Bcr-Abl inhibitory activity, with the NS-187 analog achieving 25–55× greater potency than imatinib against wild-type Bcr-Abl [1]. The presence of both bromine (3-position) and chlorine (4-position) provides distinct synthetic handles for orthogonal functionalization, enabling systematic exploration of chemical space around the benzamide pharmacophore.

Epigenetic Target Profiling and Bromodomain Selectivity Assessment

Chemical biology laboratories conducting bromodomain target deconvolution or profiling studies can use 3-bromo-4-chlorobenzamide as a reference compound with a defined multi-target engagement fingerprint (ATAD2: 158 nM; BRD4: 1.59 μM; BRD3: 2.00 μM) [1]. This quantitative binding profile, established through mass spectrometry-based chemoproteomics in human HUT78 cells, enables researchers to benchmark new chemical probes against a compound with known bromodomain selectivity characteristics. The differential affinity across ATAD2 and BET family members makes this compound particularly valuable for calibrating chemoproteomic workflows and for training selectivity models in epigenetic drug discovery programs.

Halogenated Benzamide Library Synthesis and SAR Expansion

Synthetic chemistry groups building focused libraries of halogenated benzamide derivatives for screening campaigns can incorporate 3-bromo-4-chlorobenzamide as a key diversification node. The 3-bromo and 4-chloro substituents provide differentiated reactivity profiles for sequential cross-coupling reactions—bromine typically undergoes faster oxidative addition in palladium-catalyzed couplings than chlorine—enabling regioselective functionalization strategies [1]. The established logP (2.20) and TPSA (43.09) values also provide baseline physicochemical parameters for library design, ensuring analogs maintain drug-like property space while exploring diverse substitution patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.